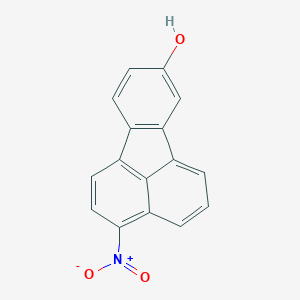

3-Nitrofluoranthen-8-ol

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

115664-58-9 |

|---|---|

分子式 |

C16H9NO3 |

分子量 |

263.25 g/mol |

IUPAC名 |

3-nitrofluoranthen-8-ol |

InChI |

InChI=1S/C16H9NO3/c18-9-4-5-10-12-6-7-15(17(19)20)13-3-1-2-11(16(12)13)14(10)8-9/h1-8,18H |

InChIキー |

PBQVIBXOKDPEMG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |

正規SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |

他のCAS番号 |

115664-58-9 |

同義語 |

3-Nitrofluoranthen-8-ol |

製品の起源 |

United States |

Foundational & Exploratory

The Metabolic Journey of 3-Nitrofluoranthene: A Technical Guide to the Formation of 3-Nitrofluoranthen-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene (3-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant of significant toxicological concern. Found in diesel exhaust and ambient air pollution, its metabolic activation is a critical determinant of its potential carcinogenic effects. A key step in the biotransformation of 3-NF is its hydroxylation to form various phenolic metabolites, among which 3-nitrofluoranthen-8-ol is a prominent product. This technical guide provides an in-depth overview of the formation of this compound as a metabolite of 3-nitrofluoranthene, focusing on the enzymatic processes involved, quantitative data from in vitro studies, and detailed experimental protocols.

Data Presentation

The formation of this compound from 3-nitrofluoranthene is primarily observed in in vitro studies utilizing liver and lung microsomal fractions from various species. The following table summarizes the key findings regarding the regioselectivity of 3-nitrofluoranthene metabolism.

| Biological System | Key Metabolites Identified | Observations | Reference |

| Sprague-Dawley Rat Liver Microsomes | This compound, 3-nitrofluoranthen-9-ol | Preferential metabolism to the 8- and 9-phenols. | [1] |

| C57B16 Mouse Liver Microsomes | This compound, 3-nitrofluoranthen-9-ol | Similar to rat liver, showing preferential formation of 8- and 9-phenols. | [1] |

| Hartley Guinea-Pig Liver Microsomes | 3-nitrofluoranthen-6-ol | Preferential metabolism to the 6-phenol, indicating species-specific differences in metabolism. | [1] |

| Rat Lung Microsomes (control) | This compound (tentatively identified as the major metabolite) | Aerobic metabolism leads to the formation of one major and three minor phenolic compounds. | |

| Rat Lung Microsomes (3-methylcholanthrene-induced) | This compound | Formation of the major metabolite was increased approximately 6-fold compared to control. | |

| Cunninghamella elegans (fungus) | 3-nitrofluoranthene-8-sulfate, 3-nitrofluoranthene-9-sulfate | Metabolism proceeds via hydroxylation at the 8- and 9-positions followed by sulfation. |

Metabolic Signaling Pathway

The metabolism of 3-nitrofluoranthene to this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes and other cell types. The induction of this compound formation by 3-methylcholanthrene strongly suggests the involvement of the CYP1A subfamily of enzymes.

Metabolic conversion of 3-Nitrofluoranthene to this compound.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to assess the metabolism of 3-nitrofluoranthene using liver microsomes.

Preparation of Liver Microsomes

This protocol is a general guideline and may require optimization based on the specific animal species and laboratory conditions.

-

Tissue Homogenization:

-

Euthanize the animal (e.g., Sprague-Dawley rat) and perfuse the liver with ice-cold 0.9% saline solution to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

-

Homogenize the minced liver using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (S9 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosol) and resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol).

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford or Lowry assay).

-

Store the microsomes at -80°C until use.

-

In Vitro Incubation for Metabolism Studies

Workflow for in vitro metabolism of 3-Nitrofluoranthene.

-

Incubation Mixture (Final Volume: 1 mL):

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Liver Microsomes (e.g., 0.5 - 1.0 mg protein/mL)

-

3-Nitrofluoranthene (substrate, e.g., 10-50 µM, dissolved in a minimal amount of DMSO)

-

NADPH-generating system:

-

1 mM NADP+

-

5 mM Glucose-6-phosphate

-

1 Unit/mL Glucose-6-phosphate dehydrogenase

-

5 mM MgCl2

-

-

-

Procedure:

-

Pre-incubate the microsomes, buffer, and substrate at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate for a specific time period (e.g., 15-60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Include control incubations:

-

Without NADPH-generating system (to assess non-enzymatic degradation).

-

Without microsomes (to assess substrate stability).

-

Without substrate (to identify endogenous peaks).

-

-

Metabolite Extraction

-

Following the quenching of the reaction, centrifuge the incubation mixture at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube.

-

Extract the metabolites from the supernatant by liquid-liquid extraction. For example, add two volumes of ethyl acetate, vortex vigorously, and centrifuge to separate the layers.

-

Carefully collect the organic (upper) layer containing the metabolites.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, known volume of the mobile phase used for HPLC analysis.

HPLC Analysis for Metabolite Quantification

The separation and quantification of this compound and other metabolites can be achieved using reverse-phase high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or fluorescence).

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program will need to be optimized for optimal separation.

-

Example Gradient: Start with 50% acetonitrile in water, ramp to 100% acetonitrile over 30 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

UV Detection: Monitor at a wavelength where 3-nitrofluoranthene and its metabolites have significant absorbance (e.g., 254 nm or 280 nm).

-

Fluorescence Detection: This can offer higher sensitivity and selectivity. The excitation and emission wavelengths will need to be determined for this compound.

-

-

Quantification:

-

Prepare a standard curve of authentic this compound of known concentrations.

-

Inject the standards onto the HPLC system to determine the retention time and generate a calibration curve (peak area vs. concentration).

-

Inject the reconstituted samples from the metabolism experiment.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound formed in the incubation by interpolating its peak area on the calibration curve.

-

Express the metabolic activity as the rate of product formation (e.g., pmol of this compound formed per minute per mg of microsomal protein).

-

Conclusion

The formation of this compound is a significant metabolic pathway for the environmental contaminant 3-nitrofluoranthene, primarily mediated by cytochrome P450 enzymes. The regioselectivity of this hydroxylation is species-dependent, with rat and mouse liver microsomes favoring the formation of the 8- and 9-phenols. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the in vitro metabolism of 3-nitrofluoranthene and to quantify the formation of its key metabolites. Understanding the metabolic fate of 3-nitrofluoranthene is crucial for assessing its toxicological risk and for developing strategies to mitigate its adverse health effects. Further research using recombinant human cytochrome P450 enzymes is warranted to definitively identify the specific isoforms responsible for the formation of this compound in humans.

References

Environmental Sources and Fate of 3-Nitrofluoranthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental concern due to its mutagenic and carcinogenic properties. It is not commercially produced but is formed as a byproduct of combustion processes. This technical guide provides an in-depth overview of the environmental sources, fate, and analysis of 3-nitrofluoranthene, consolidating current scientific knowledge to support research and risk assessment activities.

Environmental Sources

3-Nitrofluoranthene is primarily of anthropogenic origin, formed through the nitration of fluoranthene, a common polycyclic aromatic hydrocarbon (PAH). The main sources include:

-

Combustion of Fossil Fuels: Incomplete combustion of fossil fuels, particularly in diesel engines, is a major source of 3-nitrofluoranthene. It is directly emitted in diesel exhaust particulates.[1] Coal combustion in power plants and for residential heating also contributes to its release.

-

Biomass Burning: The burning of wood and other biomass for heating and cooking is a significant source, especially in residential settings.

-

Industrial Processes: Various industrial activities that involve high-temperature processes and the combustion of organic materials can lead to the formation and emission of 3-nitrofluoranthene.

-

Atmospheric Formation: While 3-nitrofluoranthene is primarily a primary pollutant, some NPAHs are formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides. However, 3-nitrofluoranthene is noted to be directly emitted from sources like diesel engines, distinguishing it from isomers that are predominantly formed via secondary atmospheric reactions.

The formation of 3-nitrofluoranthene during combustion is a complex process involving the reaction of fluoranthene with nitrogen oxides (NOx) at high temperatures.

Environmental Fate

The environmental fate of 3-nitrofluoranthene is governed by a combination of physical, chemical, and biological processes that determine its persistence, transport, and ultimate transformation in various environmental compartments.

Persistence and Transport

3-Nitrofluoranthene is a semi-volatile organic compound that, due to its low vapor pressure, is predominantly associated with particulate matter in the atmosphere. This association allows for long-range atmospheric transport. In aquatic and terrestrial environments, its hydrophobic nature leads to strong sorption to soil, sediments, and suspended organic matter. This sorption behavior reduces its bioavailability but also contributes to its persistence in these matrices.

Abiotic Degradation

Photodegradation: Information on the specific photodegradation kinetics of 3-nitrofluoranthene is limited. However, like other PAHs and NPAHs, it is expected to undergo photolysis upon exposure to sunlight, particularly in the atmosphere and surface waters. The rate and extent of photodegradation are influenced by factors such as light intensity, the presence of photosensitizers (e.g., dissolved organic matter), and the environmental matrix.

Hydrolysis: Due to its chemical structure, 3-nitrofluoranthene is not expected to undergo significant hydrolysis under typical environmental pH conditions.

Biotic Degradation

Microbial Degradation: The microbial degradation of 3-nitrofluoranthene has been investigated, with studies showing that certain fungi can metabolize this compound. For instance, the fungus Cunninghamella elegans has been shown to metabolize approximately 72% of added 3-nitrofluoranthene over 144 hours. The primary metabolites identified were 3-nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate, suggesting a detoxification pathway. This indicates that the nitro-group at the C-3 position influences the metabolic route, shifting it to the C-8 and C-9 positions. The formation of sulfate conjugates suggests a potential for detoxification of this pollutant by fungal metabolism.

Bioaccumulation

There is a lack of specific data on the bioaccumulation of 3-nitrofluoranthene in aquatic organisms. However, based on its hydrophobic nature (high octanol-water partition coefficient), it is expected to have the potential to bioaccumulate in the fatty tissues of organisms. General principles of PAH bioaccumulation suggest that uptake can occur from water, sediment, and through the food chain. The extent of bioaccumulation will depend on the organism's ability to metabolize and excrete the compound. Fish, for example, often have a greater capacity to metabolize PAHs than invertebrates, which can lead to lower bioconcentration factors (BCFs).

Quantitative Data

Quantitative data on the concentration of 3-nitrofluoranthene in various environmental matrices are crucial for exposure and risk assessment. The following tables summarize available data from the literature.

| Environmental Matrix | Location/Source | Concentration Range | Reference |

| Air (Particulate Matter) | Urban Areas | pg/m³ to ng/m³ | [General literature] |

| Diesel Exhaust | Significantly higher than ambient air | [General literature] | |

| Soil | Contaminated Sites | µg/kg to mg/kg | [General literature] |

| Agricultural Soil | ng/kg to µg/kg | [2] | |

| Water | Industrial Wastewater | Potentially present | [Data not available] |

| Surface and Groundwater | Potentially present | [Data not available] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of 3-nitrofluoranthene in environmental samples and for studying its fate.

Sample Collection and Preparation

Air: High-volume air samplers equipped with glass or quartz fiber filters are used to collect particulate matter. The filters are then extracted using solvents like dichloromethane or toluene.

Soil and Sediment: Soil and sediment samples are typically air-dried, sieved, and then extracted using methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. Dichloromethane or a mixture of acetone and hexane are common extraction solvents.

Water: Large volume water samples are collected and can be extracted using liquid-liquid extraction with a solvent like dichloromethane or by solid-phase extraction (SPE) using cartridges packed with a sorbent material.

Cleanup: Extracts from all matrices often require a cleanup step to remove interfering compounds. This is commonly achieved using column chromatography with silica gel or alumina.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

A common method for the analysis of 3-nitrofluoranthene involves its reduction to the highly fluorescent 3-aminofluoranthene, followed by HPLC separation and fluorescence detection.

-

Protocol Outline:

-

Extraction: Extract the sample as described in section 4.1.

-

Cleanup: Clean the extract using a silica gel column.

-

Reduction: Reduce the nitro group of 3-nitrofluoranthene to an amino group using a reducing agent (e.g., sodium borohydride catalyzed by a palladium catalyst).

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for 3-aminofluoranthene.

-

-

Quantification: Use an external or internal standard calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides high selectivity and sensitivity for the analysis of 3-nitrofluoranthene.

-

Protocol Outline:

-

Extraction and Cleanup: As described in section 4.1.

-

GC Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Program: A temperature program is used to separate the analytes.

-

-

MS Analysis:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of 3-nitrofluoranthene.

-

-

Quantification: Use an internal standard method with a deuterated analog of 3-nitrofluoranthene if available.

-

Environmental Fate Studies

Photodegradation Protocol Outline:

-

Prepare a solution of 3-nitrofluoranthene in a relevant solvent (e.g., water with a co-solvent, or on a solid support).

-

Expose the solution to a light source that simulates sunlight (e.g., a xenon lamp).

-

Take samples at different time intervals.

-

Analyze the concentration of 3-nitrofluoranthene in the samples using a suitable analytical method (e.g., HPLC or GC-MS).

-

Calculate the degradation rate constant and half-life.

Biodegradation Protocol Outline:

-

Prepare a culture medium containing a suitable microbial consortium or a pure strain (e.g., Cunninghamella elegans).

-

Spike the medium with a known concentration of 3-nitrofluoranthene.

-

Incubate the cultures under controlled conditions (temperature, agitation).

-

Collect samples at different time points.

-

Extract the samples and analyze for the parent compound and potential metabolites using HPLC or GC-MS.

-

Determine the extent and rate of degradation.

Bioaccumulation Protocol Outline (following OECD Guideline 305):

-

Select a suitable aquatic test organism (e.g., zebrafish, daphnia).

-

Expose the organisms to a constant, low concentration of 3-nitrofluoranthene in a flow-through or semi-static system (uptake phase).

-

At predetermined time intervals, sample the organisms and the water.

-

After the uptake phase, transfer the organisms to clean water (depuration phase) and continue sampling.

-

Analyze the concentration of 3-nitrofluoranthene in the organism tissues and water.

-

Calculate the bioconcentration factor (BCF) from the uptake and depuration rate constants or from the steady-state concentrations.

Visualizations

Caption: Environmental sources, transport, and fate of 3-nitrofluoranthene.

Caption: Workflow for 3-nitrofluoranthene analysis by HPLC-Fluorescence.

Conclusion

3-Nitrofluoranthene is a significant environmental contaminant originating from combustion processes. Its fate in the environment is complex, involving atmospheric transport, partitioning into soil and sediment, and degradation through biotic and abiotic pathways. While analytical methods for its detection are established, significant data gaps remain, particularly concerning its concentrations in water and its potential for bioaccumulation. Further research is needed to fully understand the environmental risks posed by this compound and to develop effective mitigation strategies. This guide provides a foundation for researchers and professionals working to address these knowledge gaps.

References

In-Depth Technical Guide: Genotoxicity and Mutagenicity of 3-Nitrofluoranthen-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthen-8-ol, a phenolic metabolite of the environmental pollutant 3-nitrofluoranthene, exhibits significant mutagenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and mutagenicity of this compound. It summarizes key quantitative data from bacterial reverse mutation assays, details the experimental protocols used in these pivotal studies, and illustrates the metabolic pathways integral to its genotoxic activity. This document is intended to serve as a critical resource for researchers and professionals engaged in toxicology, pharmacology, and drug development, offering a consolidated reference for the assessment of risks associated with this compound and related nitro-polycyclic aromatic hydrocarbons.

Introduction

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes, and they are known to possess mutagenic and carcinogenic properties. 3-Nitrofluoranthene is a prevalent nitro-PAH found in diesel exhaust and ambient air pollution. Its metabolism in biological systems can lead to the formation of various derivatives, including hydroxylated metabolites such as this compound. Understanding the genotoxic potential of these metabolites is crucial for a complete assessment of the health risks posed by the parent compound. This guide focuses specifically on the genotoxicity and mutagenicity of this compound, a significant metabolite of 3-nitrofluoranthene.

Quantitative Mutagenicity Data

The primary quantitative data on the mutagenicity of this compound comes from bacterial reverse mutation assays, commonly known as the Ames test. These studies have demonstrated its potency in inducing mutations in various strains of Salmonella typhimurium.

Table 1: Mutagenicity of this compound in Salmonella typhimurium

| S. typhimurium Strain | Genotype Highlights | Mutagenicity (revertants/nmol) | Reference |

| TA98 | Detects frameshift mutagens | ~1000 | [1] |

| TA100 | Detects base-pair substitution mutagens | Mutagenic | [1] |

| TA98NR | Deficient in 'classical' nitroreductase | Less dependent on this nitroreductase for mutagenicity | [1] |

| TA98/1,8DNP6 | Deficient in O-acetyltransferase | Dependent on O-esterificase for mutagenicity | [1] |

| TA100NR | Deficient in 'classical' nitroreductase | Not mutagenic | [1] |

| TA100-Tn5-1,8DNP1012 | Deficient in O-esterificase or 1,8-dinitropyrene nitroreductase | Not mutagenic | [1] |

Note: "Mutagenic" indicates a positive result was observed, but the precise quantitative value was not provided in the abstract. The mutagenicity of 3-nitrofluoranthene and this compound were found to be approximately equal in TA98.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the genotoxicity of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[2] The protocol described here is based on the principles of the OECD 471 guideline and the methodologies implied in the key studies on this compound.

Objective: To determine the ability of this compound to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA98NR, TA98/1,8DNP6, TA100NR, TA100-Tn5-1,8DNP1012)

-

This compound

-

Control substances (positive and negative)

-

S9 fraction from induced rat liver for metabolic activation

-

Cofactors for S9 mix (e.g., NADP, G6P)

-

Minimal glucose agar plates

-

Top agar supplemented with trace amounts of histidine and biotin

Procedure:

-

Strain Preparation: Overnight cultures of the S. typhimurium strains are grown to a specific cell density.

-

Metabolic Activation: The S9 fraction is mixed with a cofactor solution to prepare the S9 mix for experiments requiring metabolic activation.

-

Exposure: The test compound (this compound) at various concentrations, the bacterial culture, and either the S9 mix or a buffer control are combined in a test tube.

-

Plating: Molten top agar is added to the test tube, and the mixture is poured onto the surface of a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Other Genotoxicity Assays

Currently, there is a lack of publicly available data on the genotoxicity of this compound from other assays such as the in vitro micronucleus test or the comet assay. Research in these areas would be invaluable for a more comprehensive understanding of its genotoxic profile in mammalian cells. For context, the parent compound, 3-nitrofluoranthene, has been shown to be genotoxic in various assays, including inducing DNA adduct formation.[3]

Signaling Pathways and Metabolic Activation

The mutagenicity of this compound, like many nitroarenes, is dependent on its metabolic activation to reactive intermediates that can bind to DNA. The key enzymes involved in this process are nitroreductases and O-esterificases (or O-acetyltransferases).

The initial step in the activation of 3-nitrofluoranthene is its metabolism to phenolic derivatives, including this compound. This hydroxylated metabolite then undergoes nitroreduction, a process catalyzed by nitroreductase enzymes, to form a hydroxylamine derivative. This intermediate can be further activated by O-esterification (e.g., acetylation by O-acetyltransferase) to a highly reactive nitrenium ion. This electrophilic species can then form covalent adducts with DNA, primarily with guanine bases, leading to mutations.[3]

The differential mutagenicity observed in the various S. typhimurium strains provides insight into this pathway. The reduced mutagenicity in strains deficient in O-acetyltransferase (TA98/1,8DNP6) and the lack of mutagenicity in strains deficient in certain nitroreductases or O-esterificases (TA100NR and TA100-Tn5-1,8DNP1012) strongly support this activation mechanism.[1]

Conclusion

The available evidence strongly indicates that this compound is a potent mutagen, primarily inducing frameshift mutations. Its genotoxic activity is dependent on metabolic activation via nitroreduction and subsequent O-esterification, leading to the formation of DNA adducts. While the Ames test provides clear evidence of its mutagenicity in bacteria, a significant data gap exists regarding its genotoxicity in mammalian cells, as data from micronucleus and comet assays are currently unavailable. Further research is warranted to fully characterize the genotoxic risk of this metabolite in mammalian systems, which is essential for a comprehensive risk assessment of its parent compound, 3-nitrofluoranthene. This guide serves as a foundational document for such future investigations and for informing regulatory and drug development decisions.

References

The Role of Cytochrome P450 in the Metabolic Formation of 3-Nitrofluoranthen-8-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene (3-NFA), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust, is a potent mutagen that requires metabolic activation to exert its genotoxic effects. A key step in its biotransformation is the hydroxylation of the aromatic ring, leading to the formation of various phenolic metabolites, including 3-Nitrofluoranthen-8-ol. This technical guide provides a comprehensive overview of the critical role played by the cytochrome P450 (CYP450) superfamily of enzymes in this metabolic process. Drawing upon available scientific literature, this document outlines the metabolic pathways, summarizes the enzymatic players, and presents detailed experimental protocols for the in-vitro study of 3-NFA metabolism. This guide is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the metabolism and bioactivation of nitro-PAHs.

Introduction

3-Nitrofluoranthene is a member of the nitro-PAH class of environmental contaminants, which are of significant toxicological concern due to their mutagenic and carcinogenic properties. The metabolic fate of 3-NFA is a complex process involving both oxidative and reductive pathways. Ring hydroxylation, an oxidative process primarily mediated by the cytochrome P450 system, is a critical step that can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, including DNA. The formation of this compound is a significant consequence of this oxidative metabolism. Understanding the specific CYP450 enzymes involved and the kinetics of this transformation is crucial for assessing the genotoxic potential of 3-NFA and for developing strategies to mitigate its adverse health effects.

Metabolic Pathways of 3-Nitrofluoranthene

The metabolism of 3-NFA proceeds through two major competing pathways: nitroreduction and ring oxidation.

-

Nitroreduction: This pathway involves the reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives. This process can be catalyzed by both microsomal (including cytochrome P450) and cytosolic enzymes.

-

Ring Oxidation: This pathway, the focus of this guide, involves the hydroxylation of the fluoranthene ring structure. This is primarily a phase I metabolic reaction catalyzed by cytochrome P450 monooxygenases. The position of the nitro group on the fluoranthene molecule significantly influences the sites of hydroxylation. For 3-NFA, the C-8 and C-9 positions are major sites of oxidation[1].

The balance between these two pathways is critical in determining the overall genotoxicity of 3-NFA.

Cytochrome P450-Mediated Formation of this compound

In vitro studies utilizing liver and lung microsomes from various species have demonstrated that this compound is a major phenolic metabolite of 3-NFA[1]. The formation of this metabolite is significantly influenced by the induction of specific cytochrome P450 isoforms.

Research has shown that pretreatment of rats with 3-methylcholanthrene (3-MC), a known inducer of the CYP1A family of enzymes, leads to a substantial increase in the formation of a metabolite tentatively identified as this compound in lung microsomes. This strongly implicates the involvement of CYP1A1 and/or CYP1A2 in the 8-hydroxylation of 3-NFA.

Furthermore, studies with liver microsomes from phenobarbital-pretreated rats, which induces the CYP2B family, have also shown increased metabolism of 3-NFA, suggesting a potential role for these enzymes as well, although their specific contribution to 8-hydroxylation is less clear from the available data.

The metabolic pathway can be visualized as follows:

References

An In-depth Technical Guide to the Discovery and Initial Identification of 3-Nitrofluoranthen-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial identification, and biological significance of 3-Nitrofluoranthen-8-ol, a key metabolite of the environmental pollutant 3-nitrofluoranthene. This document details the metabolic pathways leading to its formation, summarizes key quantitative data regarding its mutagenic activity, and outlines the experimental protocols employed in its initial characterization.

Introduction

3-Nitrofluoranthene is an environmental contaminant found in ambient air particulates and diesel engine exhaust.[1] It is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention due to its mutagenic and carcinogenic properties. The biological activity of 3-nitrofluoranthene is intrinsically linked to its metabolic activation into various derivatives. Among these, the phenolic metabolite this compound has been identified as a significant product of microsomal metabolism.[2][3] This guide focuses on the pivotal studies that led to the discovery and characterization of this important metabolite.

Discovery and Initial Identification

The initial identification of this compound was a result of in-vitro metabolic studies of its parent compound, 3-nitrofluoranthene. Researchers investigating the metabolic fate of this environmental pollutant discovered that it is metabolized by liver microsomes into several phenolic products.[3][4]

In a seminal study, the liver microsomal metabolism of 3-nitrofluoranthene was investigated, leading to the isolation and characterization of five phenolic metabolites. Among these were 3-nitrofluoranthen-1-ol, 3-nitrofluoranthen-6-ol, 3-nitrofluoranthen-(7 or 10)-ol, this compound, and 3-nitrofluoranthen-9-ol.[3] The identification of these metabolites was accomplished through the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

The study highlighted that the metabolic profile of 3-nitrofluoranthene, and consequently the yield of this compound, varies between different species. For instance, liver microsomes from Sprague-Dawley rats and C57B16 mice were found to preferentially metabolize 3-nitrofluoranthene to this compound and 3-nitrofluoranthen-9-ol.[2][3] In contrast, microsomes from Hartley guinea pigs primarily produced 3-nitrofluoranthen-6-ol.[2][3] This species-specific metabolism underscores the importance of selecting appropriate animal models in toxicological studies.

Metabolic Pathway

The formation of this compound from 3-nitrofluoranthene is a result of oxidative metabolism catalyzed by cytochrome P-450 enzymes present in liver microsomes. The presence of the nitro group on the fluoranthene molecule directs the metabolism towards the C6-C10 positions.[3] The proposed metabolic pathway involves the epoxidation of the fluoranthene ring, followed by rearrangement to the corresponding phenol. The formation of this compound is thought to arise from epoxidation at the C7-C8 positions with subsequent rearrangement.[2]

Caption: Metabolic activation of 3-nitrofluoranthene to this compound.

Quantitative Data

The biological activity of this compound has been quantified, particularly its mutagenicity. The following table summarizes the mutagenic potential of this compound in comparison to its parent compound and other metabolites in various strains of Salmonella typhimurium.

| Compound | S. typhimurium Strain | Mutagenicity (revertants/nmole) | Reference |

| 3-Nitrofluoranthene | TA98 | ~1000 | [4] |

| This compound | TA98 | ~1000 | [4] |

| 3-Nitrofluoranthen-6-ol | TA98 | ~100 | [4] |

| 3-Nitrofluoranthen-9-ol | TA98 | ~100 | [4] |

| 3-Nitrofluoranthene | TA100 | Mutagenic | [4] |

| This compound | TA100 | Mutagenic | [4] |

| 3-Nitrofluoranthen-6-ol | TA100 | Considerably less mutagenic | [4] |

| 3-Nitrofluoranthen-9-ol | TA100 | Considerably less mutagenic | [4] |

Detailed spectroscopic data for the characterization of this compound, including mass spectrometry and NMR data, can be found in the primary literature from Howard et al. (1988).[3]

Experimental Protocols

The following sections provide a detailed overview of the key experimental methodologies used in the discovery and characterization of this compound, based on the available literature.

Liver Microsomal Metabolism of 3-Nitrofluoranthene

This protocol outlines the general procedure for the in vitro metabolism of 3-nitrofluoranthene using liver microsomes to produce phenolic metabolites, including this compound.

Objective: To generate and isolate phenolic metabolites of 3-nitrofluoranthene for identification and further study.

Materials:

-

3-Nitrofluoranthene

-

Liver microsomes (from various species, e.g., Sprague-Dawley rat, C57B16 mouse, Hartley guinea pig)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Phosphate buffer (pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate, chloroform)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer

-

NMR Spectrometer

Procedure:

-

Incubation: A reaction mixture is prepared containing liver microsomes, the NADPH-generating system, MgCl₂, and 3-nitrofluoranthene in a phosphate buffer.

-

The mixture is incubated at 37°C to allow for metabolic conversion.

-

Extraction: The reaction is quenched, and the metabolites are extracted from the aqueous phase using organic solvents.

-

Purification: The extracted metabolites are separated and purified using HPLC.

-

Identification: The purified metabolites are then subjected to mass spectrometry and NMR spectroscopy for structural elucidation and identification.[3]

Caption: General workflow for the identification of 3-nitrofluoranthene metabolites.

Mutagenicity Assay (Salmonella typhimurium)

This protocol describes the Ames test, a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine the mutagenic activity of this compound and its related compounds.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

S9 fraction (for metabolic activation, if required)

Procedure:

-

Preparation: The Salmonella typhimurium tester strain is grown overnight in nutrient broth.

-

Incubation: The test compound, the bacterial culture, and (if necessary) the S9 mix are added to molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.[4]

Conclusion

The discovery and initial identification of this compound as a major metabolite of 3-nitrofluoranthene have been crucial in understanding the metabolic activation and genotoxicity of this environmental pollutant. The quantitative data on its mutagenicity, which is comparable to its parent compound, highlights its biological significance. The detailed experimental protocols for its generation via microsomal metabolism and the assessment of its mutagenicity provide a solid foundation for further research into the toxicology and carcinogenic potential of nitrated polycyclic aromatic hydrocarbons. This technical guide serves as a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development who are engaged in the study of environmental carcinogens and their metabolic fate.

References

Understanding the molecular weight of 3-Nitrofluoranthen-8-ol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and toxicological assessment of 3-Nitrofluoranthen-8-ol, a hydroxylated nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols and logical workflows applicable to the analysis and characterization of novel nitro-PAHs.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for any experimental design, from analytical method development to toxicological studies.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 115664-58-9 | [1][2] |

| Molecular Formula | C₁₆H₉NO₃ | [1] |

| Molecular Weight | 263.25 g/mol | [1] |

Experimental Protocols

General Synthesis of Hydroxylated Nitro-PAHs

The synthesis of hydroxylated nitro-PAHs can be approached through the nitration of a corresponding hydroxylated PAH or the hydroxylation of a nitrated PAH. The former is often preferred to control the regioselectivity of the nitration.

Illustrative Protocol for Nitration of a Hydroxylated PAH:

-

Dissolution: Dissolve the parent hydroxylated PAH (e.g., 8-hydroxyfluoranthene) in a suitable organic solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction.

-

Nitrating Agent Preparation: Prepare a nitrating mixture, typically consisting of nitric acid and sulfuric acid. The concentration and ratio of the acids should be carefully optimized to achieve mono-nitration and minimize side products.

-

Slow Addition: Add the nitrating agent dropwise to the cooled solution of the hydroxylated PAH with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired isomer, this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization

The analysis of hydroxylated nitro-PAHs in complex mixtures, such as environmental samples or biological matrices, requires sensitive and selective analytical methods.

General Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Extraction: Extract the analytes from the sample matrix using a suitable solvent and technique (e.g., Soxhlet extraction for solid samples, liquid-liquid extraction for aqueous samples).

-

Clean-up: Remove interfering compounds from the extract using Solid Phase Extraction (SPE) with appropriate stationary phases.[3]

-

Derivatization: For enhanced volatility and improved chromatographic performance, the hydroxyl group of this compound should be derivatized, for example, by silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

-

-

Instrumentation:

-

Gas Chromatograph (GC): Use a high-resolution capillary column suitable for the separation of PAHs (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer (MS): A mass spectrometer operating in both electron ionization (EI) and negative chemical ionization (NCI) modes is recommended. NCI can provide higher sensitivity for nitro-containing compounds.[3]

-

-

Analysis:

-

Injection: Inject the derivatized sample into the GC.

-

Separation: Develop a temperature program for the GC oven that effectively separates the target analyte from other components.

-

Detection: Acquire mass spectra in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification to achieve lower detection limits.[3]

-

Toxicological Considerations and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, research on related nitrofluoranthenes indicates that these compounds can be mutagenic.[4][5][6] The mutagenicity of nitro-PAHs is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.

The diagram below illustrates a generalized workflow for the toxicological assessment of a novel nitro-PAH like this compound.

References

- 1. This compound CAS#: 115664-58-9 [amp.chemicalbook.com]

- 2. LPG-CAS List [localpharmaguide.com]

- 3. Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Nitrofluoranthen-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthen-8-ol is a hydroxylated metabolite of 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (PAH) found in environmental sources such as diesel exhaust.[1] The metabolism of 3-nitrofluoranthene leads to the formation of several phenolic metabolites, including this compound, which has been identified in both mammalian and fungal metabolism studies.[2][3][4] Given the known genotoxic and mutagenic properties of many nitro-PAHs and their metabolites, sensitive and specific analytical methods are crucial for studying the toxicology, metabolism, and biomarker potential of this compound.[1][5]

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound in biological matrices. The protocols are based on established methods for the analysis of hydroxylated PAHs and can be adapted for specific research needs.

Analytical Method Overview

The recommended analytical approach for the determination of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting trace levels of the analyte in complex biological samples. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Synthesis of this compound Analytical Standard

A certified analytical standard is essential for accurate quantification. While a commercial standard for this compound may not be readily available, a synthesis route can be adapted from methods for preparing hydroxylated PAHs. One potential approach involves the nitration of 8-hydroxyfluoranthene or the hydroxylation of 3-nitrofluoranthene. The synthesis of hydroxylated phenanthrenes, as cis-restricted resveratrol analogues, has been described and could serve as a template for developing a specific synthesis protocol. The final product must be purified, and its structure confirmed by NMR and mass spectrometry.

Sample Preparation from Biological Matrices (Urine)

The following protocol is a general guideline for the extraction of this compound from urine.

a. Enzymatic Hydrolysis: Since metabolites in urine are often conjugated as glucuronides or sulfates, an enzymatic hydrolysis step is necessary to liberate the free form of this compound.

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog of a similar hydroxylated nitro-PAH).

-

Add a buffer solution to adjust the pH to the optimal range for the enzyme (typically pH 5-6).

-

Add β-glucuronidase/sulfatase enzyme solution.

-

Incubate the mixture at 37°C for a sufficient time (e.g., 4-16 hours) to ensure complete hydrolysis.

b. Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analyte of interest.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent in water to remove interfering polar compounds.

-

Elute the analyte with a suitable organic solvent, such as acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

Caption: Sample preparation workflow for urine analysis.

HPLC-MS/MS Analysis

a. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating this compound from other components.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is recommended.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Gradient Program (Example):

-

0-1 min: 10% B

-

1-10 min: 10-90% B

-

10-12 min: 90% B

-

12.1-15 min: 10% B (re-equilibration)

-

b. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This requires the selection of specific precursor and product ion transitions. The exact molecular weight of this compound is 263.0532 g/mol .

-

Proposed MRM Transitions: While experimental optimization is necessary, theoretical MRM transitions can be predicted. For a precursor ion [M-H]⁻ of m/z 262.0, potential product ions could result from the loss of NO₂ (m/z 216.0) or other characteristic fragments.

Data Presentation

Quantitative data from the analysis of this compound should be summarized in a clear and structured table. Due to the limited availability of published quantitative data for this specific analyte, the following table presents typical performance parameters that should be determined during method validation for a similar analytical method.

| Parameter | Expected Performance |

| Limit of Detection (LOD) | 0.1 - 1.0 pg on column |

| Limit of Quantification (LOQ) | 0.5 - 5.0 pg on column |

| Linear Range | 3-4 orders of magnitude |

| Recovery | 80 - 110% |

| Precision (RSD) | < 15% |

| Accuracy | 85 - 115% |

Biological Relevance and Signaling Pathways

3-Nitrofluoranthene is recognized as a mutagen and a suspected carcinogen.[1][5] Its metabolites, including this compound, are of toxicological interest as they can be involved in the mechanism of toxicity. The metabolic activation of nitro-PAHs can lead to the formation of reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity.

The metabolic pathway of 3-nitrofluoranthene involves both reduction of the nitro group and oxidation of the aromatic ring. The formation of hydroxylated metabolites like this compound is a key step in this process. While a specific signaling pathway for this compound has not been fully elucidated, its formation is part of the broader metabolic activation and detoxification pathways of nitro-PAHs. The genotoxicity of these compounds is often linked to their ability to induce oxidative stress and form DNA adducts.

Caption: Postulated role of this compound in genotoxicity.

Conclusion

The analytical methods and protocols outlined in these application notes provide a framework for the sensitive and specific detection of this compound in biological samples. The use of HPLC-MS/MS is critical for achieving the required selectivity and sensitivity. Further research is needed to fully validate these methods for specific matrices and to elucidate the complete toxicological profile and signaling pathways associated with this metabolite. The ability to accurately measure this compound will be invaluable for future studies in toxicology, drug development, and environmental health.

References

Application Notes and Protocols for the Quantification of 3-Nitrofluoranthen-8-ol by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 3-Nitrofluoranthen-8-ol in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is intended for researchers in toxicology, drug metabolism, and environmental science who require a sensitive and selective method for the quantification of this nitro-polycyclic aromatic hydrocarbon (nitro-PAH) metabolite.

Introduction

This compound is a metabolite of 3-nitrofluoranthene, a potent environmental mutagen. Its quantification in biological samples is crucial for toxicological studies and for understanding the metabolic activation and detoxification pathways of nitro-PAHs. The method described herein utilizes reversed-phase HPLC for the separation of this compound from other metabolites and matrix components, followed by tandem mass spectrometry for selective and sensitive detection.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., isotopically labeled this compound or a structurally similar compound)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

β-Glucuronidase/arylsulfatase enzyme solution

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

HPLC-MS/MS Instrumentation

-

HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare a stock solution of the internal standard (IS) at 1 mg/mL in methanol.

-

Prepare a working IS solution at a fixed concentration (e.g., 10 ng/mL) in 50:50 (v/v) methanol:water.

Sample Preparation (from Urine):

-

To 1 mL of urine sample, add 10 µL of the working IS solution.

-

Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex and incubate at 37°C for 16 hours (overnight) to deconjugate the metabolites.

-

After incubation, centrifuge the sample at 10,000 x g for 10 minutes.

-

Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 6 mL of water, followed by 6 mL of 40% methanol in water.

-

Dry the cartridge under vacuum or nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 v/v methanol:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for analysis.

HPLC and Mass Spectrometry Conditions

HPLC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Predicted):

The exact MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer. Based on its structure (MW: 263.25), the following are proposed transitions in negative ion mode:

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 262.2 | To be determined empirically | To be determined empirically | To be optimized |

| Internal Standard | To be determined | To be determined | To be determined | To be optimized |

Note: The precursor ion in negative mode is [M-H]⁻. Product ions would result from the fragmentation of the precursor, likely involving the loss of the nitro group (NO₂) or other characteristic fragments.

Data Presentation

The quantitative data for the HPLC-MS/MS method should be summarized in the following tables. The values presented are typical for the analysis of hydroxylated PAHs and should be determined during method validation.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) - Intra-day | Precision (% RSD) - Inter-day |

| 0.5 | 95 - 105 | < 15 | < 15 |

| 10 | 98 - 102 | < 10 | < 10 |

| 80 | 98 - 102 | < 10 | < 10 |

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

Caption: Experimental workflow for this compound analysis.

Application Note: 1H and 13C NMR Spectral Assignment for 3-Nitrofluoranthen-8-ol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the 1H and 13C NMR spectral assignment of 3-Nitrofluoranthen-8-ol, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). It includes a comprehensive experimental protocol and presents the spectral data in a clear, tabular format.

Introduction

This compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The introduction of both a nitro (-NO₂) and a hydroxyl (-OH) group to the fluoranthene core significantly influences its electronic properties and, consequently, its NMR spectrum. Understanding the precise chemical shifts and coupling constants is crucial for the unambiguous identification and characterization of this and related compounds in various research contexts, including environmental analysis and drug development. This application note outlines the methodology for acquiring and interpreting the 1H and 13C NMR spectra of this compound.

Chemical Structure and Numbering

The chemical structure and the standard IUPAC numbering for the fluoranthene skeleton are shown below. In this compound, the nitro group is at position 3, and the hydroxyl group is at position 8.

Application Notes and Protocols for the Measurement of 3-Nitrofluoranthen-8-ol in Microsomal Incubations

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro analysis of 3-Nitrofluoranthen-8-ol, a metabolite of the environmental pollutant 3-Nitrofluoranthene, in liver microsomal incubations. This protocol is intended for use by researchers in toxicology, drug metabolism, and related fields.

Introduction

3-Nitrofluoranthene (3-NF) is an environmental contaminant and a potential carcinogen. Its metabolic activation and detoxification pathways are of significant interest in toxicological research. The metabolism of 3-NF in the liver is primarily mediated by cytochrome P450 enzymes located in the microsomes, leading to the formation of several phenolic metabolites, including this compound.[1][2] The profile of these metabolites can vary significantly across different species. For instance, liver microsomes from Sprague-Dawley rats and C57B16 mice have been shown to preferentially produce this compound and 3-Nitrofluoranthen-9-ol.[1][2] Understanding the rate and extent of formation of these metabolites is crucial for assessing the genotoxic potential of 3-Nitrofluoranthene.

This protocol outlines the necessary steps for preparing liver microsomes, conducting in vitro incubations with 3-Nitrofluoranthene, extracting the metabolites, and analyzing them using High-Performance Liquid Chromatography (HPLC).

Data Summary

The following table summarizes the typical distribution of phenolic metabolites of 3-Nitrofluoranthene observed in liver microsomal incubations from different species. Please note that these are qualitative representations based on published findings, and actual quantitative results may vary depending on the specific experimental conditions.

| Metabolite | Sprague-Dawley Rat Liver Microsomes | C57B16 Mouse Liver Microsomes | Hartley Guinea Pig Liver Microsomes |

| This compound | Major | Major | Minor |

| 3-Nitrofluoranthen-9-ol | Major | Major | Minor |

| 3-Nitrofluoranthen-6-ol | Minor | Minor | Major |

| 3-Nitrofluoranthen-1-ol | Minor | Minor | Minor |

| 3-Nitrofluoranthen-(7 or 10)-ol | Present | Present | Present |

Experimental Protocols

Preparation of Liver Microsomes

This protocol is adapted from standard procedures for microsomal preparation.

Materials:

-

Liver tissue from the species of interest (e.g., Sprague-Dawley rats)

-

Ice-cold 0.25 M sucrose–0.05 M Tris-HCl buffer, pH 7.5 (sucrose–Tris buffer)

-

Homogenizer (e.g., Potter-Elvehjem)

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Bradford assay reagents for protein concentration determination

Procedure:

-

Euthanize the animal according to approved ethical guidelines.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and place it in ice-cold sucrose–Tris buffer.

-

Mince the liver tissue and homogenize it in 4 volumes of ice-cold sucrose–Tris buffer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant (cytosolic fraction). The pellet contains the microsomes.

-

Resuspend the microsomal pellet in sucrose–Tris buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C to wash the microsomes.

-

Discard the supernatant and resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Determine the protein concentration of the microsomal preparation using the Bradford assay.

-

Store the microsomes at -80°C until use.

In Vitro Microsomal Incubation

This protocol describes the incubation of 3-Nitrofluoranthene with liver microsomes to study its metabolism.

Materials:

-

Prepared liver microsomes

-

3-Nitrofluoranthene (dissolved in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., 10 U glucose-6-phosphate dehydrogenase, 0.1 mmol NADP+, 0.2 mmol glucose-6-phosphate)

-

5 mmol Tris-HCl buffer, pH 7.5

-

0.3 mmol MgCl2

-

Water bath or incubator at 37°C

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, the NADPH regenerating system, and liver microsomal protein (typically 0.5-1.0 mg/mL).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 3-Nitrofluoranthene to the mixture. The final concentration of the substrate should be optimized based on preliminary experiments. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.[3] The incubation should be performed in the dark to prevent photodegradation of the compounds.

-

Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate).

-

Include control incubations: a negative control without the NADPH regenerating system and a substrate control without microsomes.

Extraction of Metabolites

Procedure:

-

After terminating the reaction, vortex the mixture vigorously for 1 minute to extract the metabolites into the organic phase.

-

Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Repeat the extraction of the aqueous layer with the organic solvent to maximize recovery.

-

Combine the organic extracts and evaporate them to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small volume of the mobile phase used for HPLC analysis.

HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector. For higher sensitivity and specificity, an LC-MS/MS system is recommended.

-

Column: A reversed-phase C18 column is typically used for the separation of polycyclic aromatic hydrocarbon metabolites.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed. The exact gradient program should be optimized for the best separation of the metabolites.

-

Detection: Monitor the elution of the metabolites at a suitable wavelength (e.g., determined by UV-Vis spectroscopy). Mass spectrometry can be used for definitive identification and quantification.

-

Quantification: Use an external standard curve of authentic this compound to quantify its formation. If a standard is not available, relative quantification can be performed by comparing the peak areas of the metabolite across different samples.

Visualizations

Metabolic Pathway of 3-Nitrofluoranthene

Caption: Metabolic conversion of 3-Nitrofluoranthene to its phenolic metabolites.

Experimental Workflow

References

Application Notes and Protocols for 3-Nitrofluoranthen-8-ol as a Biomarker of Nitro-PAH Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants formed during incomplete combustion processes, such as diesel exhaust and industrial emissions.[1] 3-Nitrofluoranthene is a prevalent and potent mutagenic and carcinogenic component of this mixture.[2][3] Monitoring human exposure to nitro-PAHs is crucial for assessing health risks and developing preventative strategies. This document provides detailed application notes and protocols for the use of 3-nitrofluoranthen-8-ol, a major metabolite of 3-nitrofluoranthene, as a urinary biomarker for assessing exposure to nitro-PAHs.[4][5]

Principle

Upon inhalation or ingestion, 3-nitrofluoranthene undergoes metabolic activation and detoxification in the body.[4][5] One of the primary metabolic pathways involves the oxidation of the parent compound to form hydroxylated metabolites, including this compound.[4][5] This metabolite is then conjugated, primarily with glucuronic acid or sulfate, to increase its water solubility and facilitate its excretion in urine.[4][6] The quantification of this compound in urine provides a non-invasive method to estimate the internal dose of 3-nitrofluoranthene.

Data Presentation

While specific quantitative data for urinary this compound is limited in publicly available literature, the following tables provide a template for expected values based on studies of other nitro-PAH metabolites. Researchers should establish their own reference ranges based on their specific study populations and analytical methods.

Table 1: Analytical Method Validation Parameters for Urinary this compound Analysis

| Parameter | Recommended Value | Reference |

| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL | [General LC-MS/MS performance] |

| Limit of Quantification (LOQ) | 0.3 - 3.0 pg/mL | [General LC-MS/MS performance] |

| Recovery | 85 - 115% | [General analytical chemistry guidelines] |

| Intra-day Precision (%RSD) | < 15% | [General analytical chemistry guidelines] |

| Inter-day Precision (%RSD) | < 20% | [General analytical chemistry guidelines] |

Table 2: Hypothetical Urinary Concentrations of this compound in Different Exposure Groups

| Exposure Group | N | Geometric Mean (ng/g creatinine) | 95% Confidence Interval (ng/g creatinine) |

| General Population (Non-smokers) | >100 | 0.1 - 0.5 | 0.05 - 1.0 |

| Urban Residents (High Traffic) | >50 | 0.5 - 2.0 | 0.2 - 5.0 |

| Occupationally Exposed Workers | >20 | > 5.0 | Varies with exposure level |

Note: These values are illustrative and should be confirmed by specific studies.

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage

-

Collection: Collect a mid-stream urine sample in a sterile, polypropylene container. First-morning void samples are often preferred due to their higher concentration, but 24-hour collection can provide a more representative measure of daily excretion.

-

Preservation: If not analyzed immediately, add a preservative such as sodium azide to a final concentration of 0.1% (w/v) to inhibit microbial growth.

-

Storage: Store samples at -20°C for short-term storage (up to one week) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol involves enzymatic hydrolysis to release the free this compound from its conjugates, followed by solid-phase extraction (SPE) for purification and concentration.

-

Thawing and Internal Standard Spiking:

-

Thaw urine samples at room temperature.

-

Vortex each sample to ensure homogeneity.

-

To 1 mL of urine, add an internal standard (e.g., ¹³C-labeled this compound) to a final concentration of 1 ng/mL.

-

-

Enzymatic Hydrolysis:

-

Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0) to the urine sample.

-

Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (≥100,000 units/mL β-glucuronidase and ≥7,500 units/mL sulfatase).

-

Incubate the mixture at 37°C for 16-18 hours (overnight) in a shaking water bath.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol and 3 mL of deionized water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove interfering substances.

-

Elution: Elute the analyte with 3 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 3: Instrumental Analysis by LC-MS/MS

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 50% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): [M-H]⁻ for this compound.

-

Product Ions (m/z): At least two characteristic product ions for quantification and confirmation.

-

Note: The specific m/z transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize sensitivity.

-

Mandatory Visualizations

Caption: Metabolic pathway of 3-Nitrofluoranthene to its urinary biomarker.

Caption: Workflow for urinary this compound analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

Application Notes and Protocols for In Vitro Studies Related to 3-Nitrofluoranthen-8-ol

Disclaimer: Direct in vitro experimental data for 3-Nitrofluoranthen-8-ol is limited in publicly available literature. The following information is based on studies of its parent compound, 3-nitrofluoranthene (3-NF), from which this compound is a tentatively identified major metabolite. The protocols provided are derived from methodologies used for 3-NF and are intended to serve as a guide for potential future research on this compound.

Background

This compound is a metabolite of 3-nitrofluoranthene (3-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are of interest to researchers in toxicology and drug development due to their potential carcinogenic and mutagenic properties. The biological activity of these compounds is often dependent on their metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA. Understanding the metabolic pathways of parent compounds like 3-NF is crucial for assessing the potential toxicity of their metabolites.

In vitro studies using rat lung subcellular fractions have shown that 3-NF is metabolized into several products, with this compound being a major metabolite formed under aerobic conditions, particularly after induction of cytochrome P450 enzymes.[1][2]

Data Presentation: Metabolism of 3-Nitrofluoranthene and Related Isomers

The following table summarizes the metabolic rates of 3-nitrofluoranthene (3-NF) and its isomers by rat lung subcellular fractions under anaerobic conditions. This data provides context for the metabolic environment in which this compound is formed.

| Compound | Subcellular Fraction | Pretreatment | Metabolic Rate (nmol/mg protein/min) |

| 3-Nitrofluoranthene (3-NF) | Cytosol | None | 0.13 ± 0.01 |

| 8-Nitrofluoranthene (8-NF) | Cytosol | None | 0.12 ± 0.01 |

| 2-Nitrofluoranthene (2-NF) | Cytosol | None | 0.10 ± 0.01 |

| 3,9-Dinitrofluoranthene (3,9-DNF) | Cytosol | None | 0.23 ± 0.02 |

| 3-Nitrofluoranthene (3-NF) | Microsomes | None | 0.08 ± 0.01 |

| 3,9-Dinitrofluoranthene (3,9-DNF) | Microsomes | None | 0.15 ± 0.01 |

| 3-Nitrofluoranthene (3-NF) | Microsomes | 3-Methylcholanthrene | 0.15 ± 0.01 |